molecular formula C17H23BrFNO2 B8212648 tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropylmethyl)carbamate

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropylmethyl)carbamate

Cat. No.: B8212648
M. Wt: 372.3 g/mol
InChI Key: IQPXLFUPAUAMMZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropylmethyl)carbamate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropylmethyl)carbamate typically involves multiple steps. One common approach includes the following steps:

    Fluorination: The addition of a fluorine atom to the aromatic ring.

    Carbamate Formation: The reaction of the benzyl group with tert-butyl carbamate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropylmethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropylmethyl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl (5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)carbamate

Uniqueness

tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropylmethyl)carbamate is unique due to its specific combination of functional groups

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-N-(cyclopropylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrFNO2/c1-11-7-14(18)8-13(15(11)19)10-20(9-12-5-6-12)16(21)22-17(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPXLFUPAUAMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CN(CC2CC2)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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